Cas no 716360-56-4 (2,6-dichloro-3-(methylsulfamoyl)benzoic acid)

2,6-Dichloro-3-(methylsulfamoyl)benzoic acid is a substituted benzoic acid derivative characterized by its dichloro and methylsulfamoyl functional groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features, including the electron-withdrawing sulfamoyl and chloro substituents, enhance reactivity in nucleophilic substitution and coupling reactions. The methylsulfamoyl group further contributes to its utility in medicinal chemistry, enabling targeted modifications for bioactive molecule design. The compound exhibits stability under standard handling conditions and is compatible with a range of solvents, facilitating its use in multi-step synthetic processes. Its well-defined chemical properties make it a valuable building block for research and industrial applications.
2,6-dichloro-3-(methylsulfamoyl)benzoic acid structure
716360-56-4 structure
Product Name:2,6-dichloro-3-(methylsulfamoyl)benzoic acid
CAS No:716360-56-4
MF:C8H7Cl2NO4S
MW:284.116479158401
CID:4657698
Update Time:2025-05-26

2,6-dichloro-3-(methylsulfamoyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2,6-dichloro-3-(methylsulfamoyl)benzoic acid
    • Inchi: 1S/C8H7Cl2NO4S/c1-11-16(14,15)5-3-2-4(9)6(7(5)10)8(12)13/h2-3,11H,1H3,(H,12,13)
    • InChI Key: XXVVPZSSECZKLO-UHFFFAOYSA-N
    • SMILES: S(NC)(=O)(=O)C1C=CC(=C(C(O)=O)C=1Cl)Cl

Experimental Properties

  • Color/Form: No data available
  • Density: 1.6±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 454.6±55.0 °C at 760 mmHg
  • Flash Point: 228.7±31.5 °C
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

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Additional information on 2,6-dichloro-3-(methylsulfamoyl)benzoic acid

Introduction to 2,6-dichloro-3-(methylsulfamoyl)benzoic acid (CAS No: 716360-56-4)

2,6-dichloro-3-(methylsulfamoyl)benzoic acid, identified by its CAS number 716360-56-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include chlorine substituents at the 2 and 6 positions, as well as a methylsulfamoyl group at the 3 position. These structural attributes contribute to its distinct chemical properties and potential applications in various scientific domains.

The synthesis and characterization of 2,6-dichloro-3-(methylsulfamoyl)benzoic acid have been extensively studied due to its promising pharmacological activities. Recent advancements in medicinal chemistry have highlighted its potential as a lead compound in the development of novel therapeutic agents. The presence of electron-withdrawing groups such as chlorine and the sulfamoyl moiety enhances the compound's interactiveness with biological targets, making it a valuable candidate for further investigation.

In the realm of drug discovery, 2,6-dichloro-3-(methylsulfamoyl)benzoic acid has been explored for its potential anti-inflammatory, antimicrobial, and anticancer properties. Studies have demonstrated that this compound can modulate various cellular pathways, thereby exerting therapeutic effects. For instance, research indicates that it may interfere with inflammatory cytokine production by inhibiting key enzymes involved in the inflammatory response. This mechanism suggests its utility in treating chronic inflammatory diseases where traditional therapies may fall short.

The structural features of 2,6-dichloro-3-(methylsulfamoyl)benzoic acid also make it an interesting scaffold for designing next-generation drugs. The chlorine atoms at the 2 and 6 positions contribute to its lipophilicity, which is often crucial for drug absorption and distribution within the body. Meanwhile, the methylsulfamoyl group enhances its binding affinity to biological targets, improving efficacy. These characteristics have prompted researchers to explore its derivatives as potential candidates for treating a range of diseases.

Recent clinical trials have begun to shed light on the therapeutic potential of compounds like 2,6-dichloro-3-(methylsulfamoyl)benzoic acid. Preliminary results suggest that it may exhibit significant anti-proliferative effects on certain cancer cell lines. The compound's ability to disrupt cancer cell metabolism and induce apoptosis has been particularly noteworthy. These findings have opened new avenues for developing targeted therapies against various types of cancer.

The chemical properties of 2,6-dichloro-3-(methylsulfamoyl)benzoic acid also make it a valuable tool in biochemical research. Its reactivity with other molecules allows scientists to investigate complex biological interactions at a molecular level. For example, researchers have used this compound to study enzyme inhibition and substrate binding dynamics. Such studies are crucial for understanding disease mechanisms and developing innovative treatment strategies.

In conclusion, 2,6-dichloro-3-(methylsulfamoyl)benzoic acid (CAS No: 716360-56-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities position it as a promising candidate for further development into novel therapeutic agents. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a vital role in addressing some of the most pressing challenges in modern medicine.

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